

# N,N'-Diisopropylcarbodiimide (DIC): A Technical Guide for Synthetic Chemistry

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Compound of Interest		
Compound Name:	N,N'-Diisopropylcarbodiimide	
Cat. No.:	B031134	Get Quote

CAS Number: 693-13-0

Chemical Structure: (CH<sub>3</sub>)<sub>2</sub>CHN=C=NCH(CH<sub>3</sub>)<sub>2</sub>

**N,N'-Diisopropylcarbodiimide** (DIC) is a potent coupling agent extensively utilized in organic synthesis, particularly esteemed within peptide chemistry and drug development for its efficiency in facilitating amide bond formation. Its liquid state at room temperature and the high solubility of its urea byproduct in common organic solvents offer significant practical advantages over solid-phase coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), simplifying reaction workups and purification processes.[1][2] This guide provides an in-depth overview of DIC, including its chemical properties, a standard experimental protocol for its application in peptide synthesis, and a visualization of its reaction mechanism.

## **Core Properties and Specifications**

**N,N'-Diisopropylcarbodiimide** is a colorless to pale yellow liquid characterized by a strong, pungent odor.[3] It is highly reactive and sensitive to moisture. Key quantitative data are summarized in the table below.

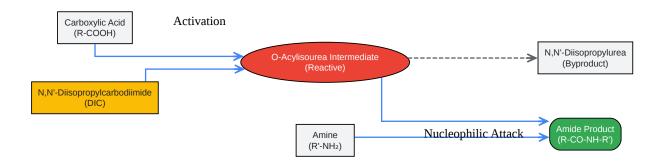


Property	Value
CAS Number	693-13-0
Molecular Formula	C7H14N2
Molecular Weight	126.20 g/mol
Appearance	Colorless to pale yellow liquid
Density	0.806 - 0.815 g/mL at 20 °C
Boiling Point	145-148 °C
Refractive Index (n20/D)	1.420 - 1.440
Purity (GC)	≥99.0%
Flash Point	33 °C (91.4 °F)
Solubility	Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran. Insoluble in water.[3][4]

## **Mechanism of Action in Amide Bond Formation**

DIC facilitates the formation of an amide bond between a carboxylic acid and an amine by acting as a dehydrating agent. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the byproduct, N,N'-diisopropylurea. To minimize the risk of racemization, particularly in peptide synthesis, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which then reacts with the amine with a reduced risk of epimerization.[3]





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### References

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